Impurity: Several sources identify 6-Cyclohexyl-4-methyl-2H-pyran-2-one as an impurity in the antifungal medication Ciclopirox Olamine (BLD Pharm: , European Union ECHA: ). Research may focus on understanding the formation and impact of this impurity during drug production and storage.
Synthetic Intermediate: The chemical structure of 6-Cyclohexyl-4-methyl-2H-pyran-2-one belongs to the class of compounds known as 2H-pyran-2-ones. These molecules serve as intermediates in the synthesis of various other chemicals (PubChem: ). Research efforts may explore the use of 6-Cyclohexyl-4-methyl-2H-pyran-2-one as a building block for more complex molecules with potential applications in pharmaceuticals or other fields.
6-Cyclohexyl-4-methyl-2H-pyran-2-one is an organic compound characterized by its unique pyranone structure. It has the molecular formula and a molecular weight of approximately 192.258 g/mol. The compound features a cyclohexyl group and a methyl group attached to the pyranone ring, contributing to its distinctive chemical properties. Its InChI Key is GPKRKAFTZYODFF-UHFFFAOYSA-N, which aids in identifying the compound in chemical databases .
The mechanism of action of CMPO depends on the specific application. In solvent extraction, CMPO acts as a chelating agent, forming complexes with metal ions through interactions between the oxygen atoms in the chromanone ring and the metal center []. Further research is needed to elucidate the specific mechanisms in other potential applications.
CMPO holds promise for various scientific applications. Future research efforts could focus on:
These reactions highlight the compound's versatility in synthetic organic chemistry .
Research indicates that 6-Cyclohexyl-4-methyl-2H-pyran-2-one exhibits notable biological activities. It has been studied for its potential antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. Additionally, preliminary studies suggest that it may have antimicrobial effects, although further research is needed to fully understand its pharmacological potential .
Several methods for synthesizing 6-Cyclohexyl-4-methyl-2H-pyran-2-one have been reported:
These methods demonstrate the compound's accessibility for research and industrial applications .
6-Cyclohexyl-4-methyl-2H-pyran-2-one finds various applications across different fields:
Interaction studies involving 6-Cyclohexyl-4-methyl-2H-pyran-2-one focus on its behavior with biological systems and other chemicals:
These studies are crucial for assessing its viability as a pharmaceutical agent .
Several compounds share structural similarities with 6-Cyclohexyl-4-methyl-2H-pyran-2-one. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Methyl-2H-pyran-2-one | Methyl group on pyranone | Lacks cyclohexyl group, simpler structure |
6-Methyl-3-cyclopentyl-2H-pyran-2-one | Cyclopentyl instead of cyclohexyl | Different ring size affects reactivity |
5-Hydroxy-6-cyclohexylpyranone | Hydroxy substituent | Potentially enhanced biological activity due to hydroxyl group |
These compounds showcase variations in substituents that influence their chemical reactivity and biological activity, highlighting the uniqueness of 6-Cyclohexyl-4-methyl-2H-pyran-2-one within this class of chemicals .